The synthesis of RCC-36 free base can involve various organic reactions, often utilizing starting materials that allow for the construction of its complex structure. A common approach may include the use of alkylation reactions to introduce the ethylamino group and the formation of the phenylacetate through esterification.
The synthesis typically requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields. For example, reactions may be conducted under reflux conditions in organic solvents like ethanol or dichloromethane, followed by purification steps such as crystallization or chromatography to isolate the desired product.
RCC-36 free base has a unique molecular structure characterized by:
The InChI identifier for RCC-36 is BWTHWMSRTKTAFC-UHFFFAOYSA-N, and its SMILES representation is c1ccc(C(C(=O)OC(C)(C)C#CCNCC)(C2CCCCC2)O)cc1, which provides insight into its structural features.
RCC-36 free base can participate in various chemical reactions typical for amines and esters. Key reactions may include:
Mechanistic studies would typically involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to monitor reaction progress and confirm product identity.
The mechanism of action for RCC-36 free base in biological systems is not fully elucidated but may involve interaction with specific receptors or enzymes due to its structural features. The presence of the ethylamino group suggests potential activity at neurotransmitter receptors, which could be explored further in pharmacological studies.
Research into similar compounds indicates that modifications to the amine or ester functionalities can significantly alter biological activity, warranting detailed investigation into RCC-36's pharmacodynamics.
RCC-36 free base is expected to exhibit the following physical properties:
Key chemical properties include:
RCC-36 free base has potential applications in:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2